molecular formula C19H19FO4 B1673480 Flurbiprofen axetil CAS No. 91503-79-6

Flurbiprofen axetil

Cat. No. B1673480
CAS RN: 91503-79-6
M. Wt: 330.3 g/mol
InChI Key: ALIVXCSEERJYHU-UHFFFAOYSA-N
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Description

Flurbiprofen axetil is a non-selective cyclooxygenase (COX) inhibitor with anti-inflammatory effects . It is primarily used as a pre-operative anti-miotic in an ophthalmic solution and orally for arthritis or dental pain . It is a member of the phenylalkanoic acid derivative family of nonsteroidal anti-inflammatory drugs (NSAIDs) .


Synthesis Analysis

The synthesis of Flurbiprofen axetil involves several steps. A key step involves the reaction of compound 4 with 2 bromopropionic acid sodium under heating conditions . The reaction solution is then cooled and washed to obtain the product .


Molecular Structure Analysis

Flurbiprofen axetil has a molecular formula of C19H19FO4 and an average mass of 330.350 Da . The structure includes a carboxyl group of Flurbiprofen and the secondary amine of Lidocaine .


Chemical Reactions Analysis

Flurbiprofen axetil’s chemical reactions involve interactions between the carboxyl group of Flurbiprofen and the secondary amine of Lidocaine . The interaction between the aromatic rings of Flurbiprofen and Lidocaine also contributes to the molecular complex formation .


Physical And Chemical Properties Analysis

Flurbiprofen axetil has a density of 1.2±0.1 g/cm3, a boiling point of 424.3±40.0 °C at 760 mmHg, and a flash point of 203.0±22.2 °C . It also has a molar refractivity of 87.1±0.3 cm3 and a polar surface area of 53 Å2 .

Scientific Research Applications

1. Clinical Application in Preemptive Analgesia

Flurbiprofen axetil, a non-steroidal anti-inflammatory analgesic drug, is widely applied in clinical settings for preemptive analgesia. It exhibits significant analgesic mechanisms and features, demonstrating both safety and effectiveness in long-term pain management. This drug is particularly noted for its targeted analgesic properties in clinical applications, providing a scientific reference for its use in various clinical scenarios (Liu Jing-che, 2010).

2. Pharmacokinetic Modeling in Postoperative Pain

A population pharmacokinetic (PPK) model of flurbiprofen, the active metabolite of flurbiprofen axetil, has been developed to optimize treatment in Chinese patients with postoperative pain. The study included therapeutic drug-monitoring samples, suggesting that height and weight significantly influence the pharmacokinetics of flurbiprofen, thereby aiding in personalized treatment strategies (Jingru Zhang et al., 2018).

3. Usage in Postoperative and Cancinous Pain

Flurbiprofen axetil injection, a lipid microspheres formulation, is utilized for relieving postoperative and cancerous pain. This formulation may offer clinical benefits by reducing adverse reactions compared to oral formulations, highlighting its pharmacological benefits and clinical advantages (L. Xiao-ling, 2004).

4. Bioequivalence Evaluation in Healthy Subjects

A study evaluated the bioequivalence of a new formulation of flurbiprofen axetil for injection compared to a reference drug. Conducted in healthy Chinese subjects, the study confirmed that both products are bioequivalent and demonstrated high safety, thus supporting the use of the new formulation in clinical practice (Jin Wang et al., 2021).

5. Effectiveness in Refractory Cancer Pain

Research indicates that intravenous flurbiprofen axetil significantly increases analgesic effects in patients with refractory cancer pain. The study showed a high effective rate with minimal side effects, suggesting its utility in enhancing analgesia effects when combined with anesthetic drugs, particularly in moderateor severe pain cases, including breakthrough pain. This makes it suitable for patients unable to take oral drugs due to constipation or psychosomatic symptoms (Hong-yang Wu et al., 2009).

6. Pharmacologic Action and Clinical Application

7. Analgesic Effects and Pharmacokinetic Behaviors

A study analyzed the analgesic effects of different doses of flurbiprofen axetil for postoperative analgesia and its pharmacokinetic behaviors. It was found that certain doses provided better analgesic effects and a lower incidence of adverse reactions. This research underscores the importance of dose optimization for maximizing therapeutic benefits (Xiaodong Zhao et al., 2018).

8. Enhancing Analgesic Effects of Other Medications

Flurbiprofen axetil has been shown to enhance the analgesic effects of medications like sufentanil, while also attenuating postoperative emergence agitation and systemic proinflammation in patients undergoing surgery. This indicates its potential role in multimodal analgesia strategies for improved postoperative care (W. Geng et al., 2015).

Safety And Hazards

Flurbiprofen axetil is toxic if swallowed and in contact with skin . It may cause an allergic skin reaction and is suspected of damaging fertility or the unborn child . It can also cause damage to organs (cardiovascular system, gastrointestinal tract) through prolonged or repeated exposure .

Future Directions

Flurbiprofen axetil is currently under investigation in clinical trials for its effect on preventing hyperalgesia induced by Remifentanil in patients . This suggests that there is ongoing research into new uses and potential benefits of this drug.

properties

IUPAC Name

1-acetyloxyethyl 2-(3-fluoro-4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FO4/c1-12(19(22)24-14(3)23-13(2)21)16-9-10-17(18(20)11-16)15-7-5-4-6-8-15/h4-12,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIVXCSEERJYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048600
Record name Flurbiprofen axetil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flurbiprofen axetil

CAS RN

91503-79-6
Record name Flurbiprofen axetil
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Record name Flurbiprofen axetil
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Record name Flurbiprofen axetil
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Record name Flurbiprofen axetil
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Record name Flurbiprofen Axetil (mixture of diastereoisomers)
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Record name FLURBIPROFEN AXETIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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